molecular formula C23H20N2O4S B11121968 Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11121968
M. Wt: 420.5 g/mol
InChI Key: MRLWSSFOGGIOCD-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a quinoline, furan, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using 5-methylfuran and an appropriate acyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with phosphorus pentasulfide.

    Coupling Reactions: The final step involves coupling

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H20N2O4S/c1-12-9-10-19(29-12)18-11-16(15-7-5-6-8-17(15)24-18)21(26)25-22-20(23(27)28-4)13(2)14(3)30-22/h5-11H,1-4H3,(H,25,26)

InChI Key

MRLWSSFOGGIOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC

Origin of Product

United States

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